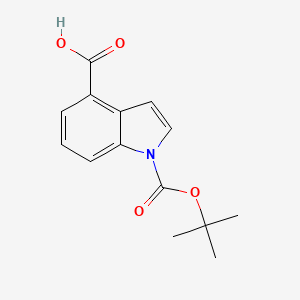

1-Boc-4-carboxyindole

Description

Contextualization of the Indole (B1671886) Nucleus as a Privileged Scaffold in Chemical and Medicinal Sciences

The indole ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term, coined by Evans and coworkers in 1988, describes molecular frameworks that can serve as ligands for a diverse range of biological targets with high affinity. nih.gov The indole nucleus is a prominent feature in numerous natural products and biomolecules, including the essential amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids. nih.govmdpi.com

Its prevalence in nature has inspired extensive research, leading to the development of a vast number of synthetic indole-based derivatives with a wide spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the indole scaffold allows it to be decorated with various functional groups at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve specific interactions with biological targets like enzymes and receptors. nih.govnih.gov This adaptability has led to the successful development of indole-containing drugs for treating a range of conditions, including inflammation, cancer, microbial and viral infections, and neurological disorders. researchgate.netmdpi.comresearchgate.net

Significance of Carboxylic Acid Functionalities in Heterocyclic Systems

The carboxylic acid group (–COOH) is a fundamental functional group in organic chemistry and plays a critical role in the design of pharmacologically active compounds. nih.gov Its presence in a heterocyclic system like indole significantly influences the molecule's physicochemical properties. The acidic nature of the carboxyl group means it is typically ionized at physiological pH, which can enhance the water solubility of a compound—a crucial factor for drug formulation and bioavailability. wiley-vch.de

Beyond its role as a solubilizing agent, the carboxylic acid moiety is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity. nih.gov It can form strong hydrogen bonds and ionic interactions with amino acid residues in the active site of a target protein. wiley-vch.de Furthermore, from a synthetic standpoint, the carboxylic acid group is exceptionally versatile. It can be readily converted into a wide array of other functional groups, such as esters, amides, and acyl halides, providing a convenient handle for further molecular elaboration and the creation of compound libraries for drug screening. britannica.com Approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group, underscoring its importance in drug design. wiley-vch.de

Role of Boc-Protecting Groups in Complex Organic Synthesis

In the synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. This is the role of a protecting group. The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines. numberanalytics.comnumberanalytics.com It is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com

The Boc group is highly effective because it converts a reactive, nucleophilic amine into a much less reactive carbamate. total-synthesis.com This protected form is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. total-synthesis.com A key advantage of the Boc group is its lability under acidic conditions. wikipedia.org It can be selectively removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine without disturbing other sensitive parts of the molecule. wikipedia.org This ability to be selectively removed in the presence of other protecting groups (a concept known as orthogonality) is crucial in multi-step syntheses, such as solid-phase peptide synthesis and the construction of complex natural products and pharmaceuticals. numberanalytics.comtotal-synthesis.com

Overview of Research Trajectories for 1-Boc-4-carboxyindole and its Analogues

The chemical structure of this compound dictates its primary role in academic and industrial research as a specialized synthetic intermediate. It is not typically investigated for its own biological activity but rather as a strategic starting material for the creation of more complex indole derivatives. Research involving this compound generally follows a path of targeted synthesis and diversification.

The intended research trajectory for this molecule involves several key steps:

Modification at the Carboxylic Acid: The primary use of the 4-carboxy group is for coupling reactions, most commonly to form amide bonds. Researchers can react this compound with a diverse library of amines to generate a wide array of 1-Boc-indole-4-carboxamides. These amides can then be screened for biological activity.

Modification at the Indole Nitrogen: After modification at the carboxylic acid, the Boc group on the indole nitrogen can be removed under acidic conditions. wikipedia.org The newly deprotected indole nitrogen can then be subjected to further reactions, such as alkylation or arylation, to introduce additional diversity into the molecular scaffold.

Further Ring Functionalization: The indole ring itself can be further functionalized through various electrophilic substitution reactions, although the presence of the electron-withdrawing Boc and carboxamide groups will influence the position of these substitutions.

By using this compound, researchers can systematically and efficiently build libraries of novel compounds based on the privileged indole-4-carboxamide scaffold. These libraries are then used in high-throughput screening campaigns to identify lead compounds for drug discovery programs targeting a wide range of diseases. ontosight.ai The compound is a quintessential example of a modern building block designed to facilitate the rapid exploration of chemical space around a validated pharmacophore.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 848444-79-1 chemicalbook.com |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Synonyms | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid |

| Appearance | White to off-white solid |

| Primary Use | Synthetic Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSFITLRCKIRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677964 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848444-79-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Boc 4 Carboxyindole

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C4 position is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Its reactivity is characteristic of aromatic carboxylic acids, though influenced by the electronic properties of the indole (B1671886) nucleus and the N-Boc group.

Derivatization Reactions: Esterification, Amidation, and Reduction

The carboxyl group of 1-Boc-4-carboxyindole readily undergoes standard derivatization reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's solubility, polarity, and biological activity.

Esterification: The conversion to esters is typically achieved through acid-catalyzed esterification, such as the Fischer esterification method, by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with amines is often inefficient. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the formation of the amide bond with primary or secondary amines.

Reduction: The carboxylic acid can be reduced to a primary alcohol (1-Boc-4-(hydroxymethyl)indole). This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids.

Table 1: Summary of Derivatization Reactions of the Carboxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Strong Acid (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR) |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |

Decarboxylation Pathways and their Synthetic Utility

Decarboxylation, the removal of the carboxyl group to release carbon dioxide, is a key reaction for synthesizing 1-Boc-indole from this compound. This transformation is synthetically useful as it provides a route to N-protected indoles that may be difficult to synthesize directly. The reaction typically requires high temperatures and is often facilitated by a copper catalyst in a high-boiling solvent like quinoline. The stability of the N-Boc group under these potentially harsh conditions must be considered, as acidic conditions or very high heat can lead to its cleavage.

Reactions Involving Acid Halide Formation

The carboxylic acid can be converted into a more reactive acid halide, typically an acid chloride. This is accomplished by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1-Boc-indole-4-carbonyl chloride is a highly reactive intermediate that is not usually isolated but is used in situ to readily form esters, amides, and other acyl derivatives under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534).

Transformations of the Indole Ring System

The indole nucleus of this compound is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution. The regioselectivity of these reactions is governed by the directing effects of the N-Boc and C4-carboxy substituents.

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

The indole ring generally undergoes electrophilic aromatic substitution preferentially at the C3 position, which is the most nucleophilic site. In this compound, both the N-Boc group and the C4-carboxy group are electron-withdrawing, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. However, the pyrrole (B145914) ring remains the more reactive component. Therefore, electrophilic substitution is still expected to occur primarily at the C3 position. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C3 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) typically using nitric acid in a supportive medium.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complex with indole substrates.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Primary Site of Substitution |

|---|---|---|

| Halogenation | Br⁺, Cl⁺ | C3 |

| Nitration | NO₂⁺ | C3 |

| Acylation | RCO⁺ | C3 |

Regioselective Functionalization at C2, C3, and C7 of the Indole Moiety

Beyond classical electrophilic substitution, modern synthetic methods allow for more precise functionalization at other positions of the indole ring.

Functionalization at C3: As mentioned, the C3 position is the most electronically rich and readily reacts with a variety of electrophiles. For instance, prenylation at the C3 position of a similarly substituted indole has been achieved in the presence of a Lewis acid.

Functionalization at C2: The C2 position can be functionalized through directed metalation. The N-Boc group can direct lithiation to the C2 position upon treatment with a strong base like tert-butyllithium. The resulting C2-lithiated species can then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at this position.

Functionalization at C7: The C7 position is generally the most difficult to functionalize directly. Its modification often requires a multi-step synthetic sequence or specific directing groups. Directed ortho-metalation strategies, where a directing group on the nitrogen or at a nearby position guides a metalating agent to C7, can be employed, although the C4-carboxy group may interfere or present its own directing effects.

Reactivity and Cleavage of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of indoles due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. scispace.comorganic-chemistry.org

Acid-Mediated Deprotection Strategies

The most common method for the removal of the Boc group from this compound is through acid-mediated hydrolysis. scispace.comfishersci.co.uk This process involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide.

A variety of acidic reagents can be employed for this transformation. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are highly effective and typically lead to rapid deprotection at room temperature. researchgate.net Hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727) is another common and effective reagent system. fishersci.co.ukresearchgate.net Other strong protic acids, including sulfuric acid and hydrobromic acid, can also be utilized. scispace.com Lewis acids such as zinc bromide (ZnBr2) and boron trifluoride etherate (BF3·OEt2) have also been reported to facilitate Boc deprotection. scispace.com

The choice of acid and solvent can be critical, especially in the presence of other acid-sensitive functional groups within the molecule. Milder acidic conditions, such as using montmorillonite (B579905) K10 clay or silica (B1680970) gel, have been developed to achieve deprotection with enhanced chemoselectivity. scispace.com

The following table outlines common acidic conditions used for Boc deprotection.

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, short reaction times researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature |

| Sulfuric Acid (H2SO4) | Various | Variable |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temperature |

| Boron Trifluoride Etherate (BF3·OEt2) | Dichloromethane (DCM) | Room Temperature |

Orthogonal Deprotection Strategies in Multistep Syntheses

In the context of a multistep synthesis, the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonal protection. thieme-connect.de The Boc group is a key component of many orthogonal protection strategies due to its acid lability, which contrasts with the stability of other common protecting groups under acidic conditions. organic-chemistry.org

For instance, if a synthetic intermediate derived from this compound also contains a base-labile protecting group, such as a fluorenylmethyloxycarbonyl (Fmoc) group on another amine or an ester that is sensitive to basic hydrolysis, the Boc group can be selectively removed with acid without affecting the Fmoc group or the ester. Conversely, the Fmoc group could be cleaved with a base like piperidine, leaving the Boc group intact.

Similarly, the Boc group is stable to catalytic hydrogenation conditions that are typically used to remove benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. fishersci.co.uk This allows for the selective deprotection of Bn or Cbz protected functionalities in the presence of a Boc-protected indole.

Another orthogonal pairing involves silyl-based protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are typically removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de The Boc group is stable to these conditions, allowing for the selective deprotection of silyl (B83357) ethers.

The table below illustrates the orthogonality of the Boc group with other common protecting groups.

| Protecting Group | Cleavage Condition | Boc Group Stability |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable |

| Bn (Benzyl), Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation | Stable fishersci.co.uk |

| TBDMS, TIPS (Silyl ethers) | Fluoride Ion (e.g., TBAF) | Stable |

| Acetates, Benzoates | Base (e.g., K2CO3, NH3 in MeOH) | Stable |

Stability Profile Under Various Reaction Conditions

The stability of the Boc group under a wide range of non-acidic conditions is a primary reason for its extensive use in organic synthesis. scispace.com

Basic Conditions: The Boc group is generally stable to hydrolysis under basic conditions. scispace.comreddit.comsci-hub.se This allows for reactions such as ester saponification or the use of strong bases like lithium diisopropylamide (LDA) for other transformations on the molecule without affecting the Boc-protected indole nitrogen. While cleavage under basic conditions has been reported in special cases for highly activated amines, it is not a general method for unactivated systems. scispace.comsci-hub.se

Nucleophilic Conditions: The Boc group is resistant to attack by many common nucleophiles. This stability allows for a variety of synthetic manipulations, including substitutions and additions, to be performed on other parts of the molecule.

Reductive Conditions: The Boc group is stable to many common reducing agents. For example, it is unaffected by catalytic hydrogenation (e.g., H2, Pd/C), which is used to reduce double bonds or remove benzyl-type protecting groups. fishersci.co.uk It is also stable to hydride reagents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under typical conditions.

Oxidative Conditions: The stability of the Boc group towards oxidizing agents can vary depending on the specific reagent and reaction conditions. It is generally stable to many common oxidants used in organic synthesis.

Thermal Conditions: Thermal cleavage of the Boc group is possible but typically requires high temperatures. scispace.com In some instances, thermal deprotection can be a useful strategy, particularly in flow chemistry systems. acs.org

This robust stability profile makes this compound a versatile building block, as the Boc group can be carried through multiple synthetic steps involving basic, nucleophilic, and reductive conditions before its eventual removal under acidic conditions. nih.gov

Applications As a Synthetic Building Block and Intermediate

Role in the Assembly of Complex Molecular Architectures

The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds. aalto.finih.gov The presence of both a protected nitrogen and a carboxylic acid in 1-Boc-4-carboxyindole provides orthogonal handles for synthetic elaboration, enabling the construction of intricate molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability during various reaction conditions and can be readily removed at a later synthetic stage to allow for further functionalization at that position. nih.gov

The carboxylic acid group at the 4-position of the indole ring is a versatile functional group that can participate in a wide array of chemical transformations. It can be readily converted into amides, esters, and other functionalities, providing a key linkage point for assembling larger and more complex molecules. arkat-usa.org For instance, the coupling of this compound with various amines or amino acid derivatives leads to the formation of indole-4-carboxamides, a structural motif present in a range of biologically active compounds.

Furthermore, the carboxylic acid can be subjected to palladium-catalyzed decarboxylative cross-coupling reactions, allowing for the formation of a carbon-carbon bond at the 4-position of the indole ring. nih.gov This powerful strategy enables the direct arylation or vinylation of the indole core, providing access to highly substituted and complex indole derivatives that would be challenging to synthesize through other means.

Utilization in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of the indole ring system, combined with the functional handles of this compound, makes it an excellent starting material for the synthesis of a variety of other heterocyclic scaffolds. The indole nucleus can be viewed as a synthon for building more elaborate fused heterocyclic systems.

One common strategy involves the modification of the pyrrole (B145914) portion of the indole. For example, reactions targeting the C2 and C3 positions can lead to the formation of carbolines or other polycyclic indole alkaloids. The carboxylic acid at the 4-position can be used to direct or influence these transformations, or it can be carried through the synthetic sequence to be utilized in later-stage modifications.

Moreover, the indole scaffold itself can be incorporated into larger macrocyclic structures. The carboxylic acid provides a convenient attachment point for long chains or other molecular fragments, which can then be cyclized to form macrocycles containing the indole moiety. These macrocyclic structures are of interest in areas such as host-guest chemistry and the development of novel therapeutic agents.

The following table summarizes some of the heterocyclic scaffolds that can be accessed from indole carboxylic acid precursors:

| Precursor Functional Group | Reaction Type | Resulting Heterocyclic Scaffold |

| Carboxylic Acid | Amide Coupling | Indole-4-carboxamides |

| Carboxylic Acid | Esterification | Indole-4-carboxylates |

| Carboxylic Acid | Decarboxylative Cross-Coupling | 4-Arylindoles, 4-Vinylindoles |

| Indole N-H (after deprotection) | N-Alkylation, N-Arylation | N-Substituted Indoles |

| Indole Ring | Cyclization Reactions | Carbolines, Indolocarbazoles |

Precursor for Bioactive Compound Development

The indole ring is a cornerstone of many biologically active natural products and synthetic drugs. nih.gov Consequently, this compound serves as a valuable starting material in the development of new therapeutic agents. The ability to systematically modify both the indole nitrogen and the 4-position allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

For example, the synthesis of various indole-based carboxamides has been shown to yield compounds with antimicrobial and antifungal activities. arkat-usa.org By coupling this compound with a diverse range of amines, a multitude of analogs can be rapidly prepared and screened for biological activity.

Furthermore, the indole scaffold is a key component of many potent anticancer agents, such as the indolocarbazoles. nih.gov Synthetic routes to these complex molecules often rely on the use of functionalized indole building blocks. The strategic placement of the carboxylic acid group in this compound allows for its incorporation into synthetic strategies aimed at constructing these intricate and biologically important molecules. The development of novel histone deacetylase inhibitors (HDACIs) has also utilized indole-containing cap groups, highlighting the importance of this scaffold in epigenetic drug discovery. nih.gov

Integration into Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to the synthesis of complex molecules. The bifunctional nature of this compound, possessing both a nucleophilic indole ring (upon deprotection) and an electrophilic carboxylic acid derivative, makes it an ideal candidate for integration into such reaction sequences.

A hypothetical tandem reaction could involve an initial coupling reaction at the carboxylic acid, followed by an intramolecular cyclization onto the indole ring, triggered by deprotection of the Boc group. This would allow for the rapid construction of polycyclic systems in a single operation.

For instance, after converting the carboxylic acid to a suitable electrophile (e.g., an acid chloride or an activated ester), it could be reacted with a nucleophile that also contains a group capable of later reacting with the indole C3 position. Subsequent deprotection and an intramolecular Friedel-Crafts-type reaction or a radical cyclization would then complete the cascade, leading to a complex heterocyclic framework. The strategic design of substrates derived from this compound opens up possibilities for novel and efficient tandem reactions, streamlining the synthesis of complex target molecules.

Medicinal Chemistry and Biological Activity of 1 Boc 4 Carboxyindole Derivatives

Rational Design and Synthesis of Derivatives for Targeted Biological Applications

The rational design of derivatives based on the 1-Boc-4-carboxyindole scaffold involves a fragment-based approach, where different chemical moieties are systematically introduced to optimize interactions with a specific biological target. The indole (B1671886) nucleus provides a platform for chemical diversity, often exploiting the inherent reactivity of different positions on the ring for functionalization. mdpi.com The synthesis strategy typically involves modifying the indole ring at various positions (e.g., C2, C3, C5, C6, C7) or altering the carboxylic acid group to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. nih.gov

Synthetic approaches often begin with commercially available indole-4-carboxylates. mdpi.com The nitrogen of the indole ring is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), which allows for selective chemical transformations on other parts of the molecule. organic-chemistry.org Subsequent modifications can include halogenation, alkylation, or coupling reactions at different positions of the indole ring, and conversion of the carboxylic acid to various amides or bioisosteres. This systematic approach enables the creation of large libraries of compounds for high-throughput screening and the development of structure-activity relationships. researchgate.net

Structure-Activity Relationship (SAR) Studies of Modified Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key chemical features responsible for their biological activity. For this compound derivatives, SAR studies focus on the independent and combined effects of modifying the indole ring, the carboxylic acid moiety, and the N-Boc group.

Modifications to the indole ring can significantly alter a compound's binding affinity and efficacy. The position and nature of the substituent are critical determinants of biological activity. researchgate.net For instance, in various indole-based series, introducing small alkyl groups or halogens at specific positions can enhance potency. nih.gov

Studies on different indole scaffolds have provided general principles that can be applied to 4-carboxyindole derivatives:

Position of Substitution : The biological activity is highly dependent on the position of the substituent. For example, in certain series of indole derivatives, substitution at the C5 or C6 position was found to be optimal for activity, while substitution at the C4 position was less favorable. researchgate.net

Nature of Substituent : Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens like fluorine or chlorine) can have different effects. Fluorine substitution, in particular, is known to influence the biological activity of organic molecules, potentially enhancing binding affinity or improving metabolic stability. researchgate.net In some series, fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net

N-1 Substitution : The presence of a substituent on the indole nitrogen plays a decisive role. In some cases, N-unsubstituted analogues show greater potency compared to N-substituted counterparts, highlighting the importance of the N-H group as a potential hydrogen bond donor. researchgate.net However, in the case of this compound, this position is occupied, which directs the SAR investigation to other parts of the molecule.

| Position on Indole Ring | Type of Substituent | General Impact on Activity (Example Contexts) | Reference |

|---|---|---|---|

| C2/C3 | Short alkyl groups (e.g., Methyl) | Generally preferred for maintaining or enhancing activity in certain modulators. | nih.gov |

| C4 | Various groups | Often found to be the least favorable position for substitution. | researchgate.net |

| C5 | Halogens (Cl, F), Methoxy | Can be critical for activity; methoxy groups at C5 or C6 can be optimal. | researchgate.netnih.gov |

| C6 | Halogens, Methoxy | Often a favorable position for substitution to enhance potency. | nih.gov |

| C7 | Methoxy | Can be the most favorable position for substitution in certain series. | researchgate.net |

The carboxylic acid group is often a key pharmacophoric element, participating in crucial hydrogen bonding or ionic interactions with the target protein. However, its presence can lead to poor metabolic stability and limited passive diffusion across biological membranes. nih.gov To overcome these drawbacks, the carboxylic acid is often replaced with bioisosteres—functional groups that retain the desired biological activity but have improved physicochemical properties. nih.gov

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles : This acidic heterocycle is one of the most common carboxylic acid surrogates. In some drug classes, such as angiotensin II receptor antagonists, the tetrazole derivative was found to be more effective upon oral administration than its carboxylic acid counterpart. nih.gov

Hydroxamic Acids : These groups are also effective replacements and can chelate key metal ions in the active sites of metalloenzymes. nih.gov

Phosphoric Acids : While less common, phosphoric acids can also serve as a replacement, though they may lead to reduced potency compared to the parent carboxylic acid. nih.gov

The choice of bioisostere is highly dependent on the specific drug-target interaction, and a panel of isosteres is typically screened to find the optimal replacement. nih.gov

| Carboxylic Acid Bioisostere | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Tetrazole | Acidic, planar, aromatic heterocycle. | Improved metabolic stability and oral bioavailability. | nih.gov |

| Hydroxamic Acid | Can act as a metal chelator. | Effective for targeting metalloenzymes. Can improve potency. | nih.govnih.gov |

| Phosphoric Acid | Dianionic at physiological pH. | Can form distinct interactions with target proteins. | nih.gov |

The tert-butyloxycarbonyl (Boc) group is widely used in organic synthesis to protect amino groups due to its stability under many reaction conditions and its ease of removal under acidic conditions. masterorganicchemistry.comchemistrysteps.com In the context of this compound, the Boc group is attached to the indole nitrogen. While often considered just a protecting group to be removed in a final synthetic step, its presence in a final molecule can significantly influence biological activity. researchgate.net

The Boc group can impact ligand-target interactions in several ways:

Hydrophobic Interactions : The lipophilic nature of the tert-butyl group can facilitate favorable hydrophobic interactions with nonpolar residues in the target's active site.

Hydrogen Bonding : By occupying the indole nitrogen, the Boc group prevents the N-H from acting as a hydrogen bond donor, which can be crucial for selectivity. If the N-H interaction is undesirable for a specific target, the Boc group can serve to block it.

Exploration of Therapeutic Targets

The versatility of the indole scaffold has led to its exploration against a wide range of therapeutic targets, including enzymes, receptors, and ion channels involved in various diseases. nih.gov One of the prominent areas where indole-based compounds have shown significant promise is in the development of anticoagulants.

Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. acs.org Inhibition of FXa is a key strategy for the prevention and treatment of thromboembolic diseases. nih.govfrontiersin.orgnih.gov The indole scaffold has proven to be a valuable core structure for the design of potent and selective FXa inhibitors. researchgate.netresearchgate.net

The design of indole-based FXa inhibitors often focuses on creating molecules that can effectively interact with the key S1 and S4 binding pockets of the enzyme. researchgate.net

P1 Ligand : This part of the inhibitor binds to the S1 pocket, which is a deep, negatively charged pocket. While traditional FXa inhibitors used basic groups like benzamidine to interact with this pocket, newer designs have incorporated neutral ligands to improve oral bioavailability and selectivity. researchgate.netacs.org

P4 Ligand : This moiety interacts with the S4 pocket, which is a larger, more hydrophobic region. For indole-based inhibitors, this part of the molecule is often attached to the indole nitrogen. A variety of P4 substituents have been shown to yield highly potent inhibitors. researchgate.net

Derivatives of 2-carboxyindole, a structural isomer of 4-carboxyindole, have been extensively studied as FXa inhibitors. researchgate.netresearchgate.net These studies provide a strong rationale for exploring this compound as a scaffold for novel anticoagulants. The carboxylic acid at the C4 position can form important interactions within the active site, while substituents on the indole ring and the group attached to the Boc-protected nitrogen can be optimized to fit the S1 and S4 pockets, respectively.

| Compound Scaffold | P1 Ligand Type | P4 Ligand Type | Potency (Kᵢ) | Reference |

|---|---|---|---|---|

| 2-Carboxyindole | Neutral biaryl | N-isopropyl-4-aminopiperidine | 4 nM | researchgate.net |

| Indole-based | Neutral | Various | 0.2 nM (most potent) | researchgate.net |

| 2-Carboxyindole | Neutral (e.g., chlorothiophene) | N-isopropyl-4-aminopiperidine | 19 nM | researchgate.net |

HIV Protease Inhibitors

The indole nucleus is a significant scaffold in the development of non-peptidic inhibitors of the Human Immunodeficiency Virus (HIV) protease, a critical enzyme in the viral life cycle responsible for cleaving polypeptide precursors into mature, functional proteins. wikipedia.orgstevens.edu Inhibition of this enzyme leads to the production of immature, non-infectious viral particles. diva-portal.org Research into structurally simple indole derivatives has sought to create inhibitors that target the protein backbone of the HIV protease. nih.gov

Systematic studies on the in-vitro inhibitory activity of various indole-based compounds have elucidated key structure-activity relationships (SAR). A general beneficial effect on inhibitory activity has been observed with the presence of substituents on the 5-position of the indole ring, particularly in conjunction with arylsulfonamide moieties, leading to activities in the micromolar range. nih.gov The development of these inhibitors often involves synthesizing a stereodefined isopropanolamine core and introducing different substitution patterns onto the indole ring to optimize binding with the protease. nih.gov

Virtual screening and molecular modeling approaches have also been employed to identify novel indole-based hits against HIV-1 protease. nih.govtandfonline.com These computational methods help rank potential inhibitors based on their docking scores and simulate their interaction with the target protein over time. nih.gov Such studies have identified indole derivatives as effective HIV inhibitors, forming a basis for further drug development aimed at improving efficacy and overcoming the rapid emergence of drug-resistant viral strains. nih.govtandfonline.com

Table 1: In Vitro Inhibition of HIV Protease by Indole Derivatives

| Compound | Indole Substitution | Nitrogen-Containing Group | Inhibition (K i , µM) |

|---|---|---|---|

| Compound A | 5-substituent | Arylsulfonamide | Micromolar range nih.gov |

| Compound B | Unsubstituted | Perhydroisoquinoline | Lower activity nih.gov |

| Compound C | 4-substituent | Arylsulfonamide | Variable activity nih.gov |

Bacterial Efflux Pump Inhibitors

Antimicrobial resistance (AMR) is a significant global health threat, and bacterial efflux pumps are a primary mechanism contributing to this resistance. nih.govmdpi.com These pumps actively extrude antibiotics from bacterial cells, rendering them ineffective. nih.govuea.ac.uk A promising strategy to combat AMR is the use of efflux pump inhibitors (EPIs) in combination with conventional antibiotics to restore their potency. nih.govnih.gov The indole scaffold has been extensively investigated for the development of potent EPIs, particularly against the NorA efflux pump in the pathogen Staphylococcus aureus. nih.govnih.govnih.gov

The NorA pump is a member of the major facilitator superfamily (MFS) and utilizes the proton-motive force to expel substrates. nih.govnih.gov Structure-activity relationship (SAR) studies on indole-based NorA inhibitors have revealed critical structural requirements for activity. An electron-withdrawing group, such as a nitro group (-NO2), at the C-5 position of the indole ring is often important for potent inhibition. nih.govnih.gov For instance, 5-nitro-2-phenylindole (INF55) is a well-known lead compound in this class. nih.gov However, replacing the 5-nitro group with other electron-withdrawing substituents like carbonyl-based groups can abolish activity, while a nitrile group retains potency. nih.gov

Further research has shown that modifications at other positions are also crucial. A lipophilic group, such as a benzyl (B1604629) moiety, at the N-1 position is important for activity, as its removal leads to inactive derivatives. nih.gov The presence of a protonable alkylamino chain at the C-5 position has also been shown to impart NorA inhibitory activity, suggesting that the electron-donating or withdrawing property of the substituent at this position is not the only factor. nih.gov These inhibitors function by increasing the intracellular accumulation of antibiotics that are substrates of the pump, such as ciprofloxacin and norfloxacin, thereby reducing their minimum inhibitory concentrations (MICs). nih.govasm.org

**Table 2: Activity of Indole Derivatives as NorA Efflux Pump Inhibitors in *S. aureus***

| Compound | Key Structural Feature | Assay | Result |

|---|---|---|---|

| INF55 | 5-Nitro-2-phenylindole | Ciprofloxacin Potentiation | 4-fold increase in susceptibility nih.gov |

| SMJ-5 | Modified indole scaffold | Norfloxacin Accumulation | Significant increase in accumulation asm.org |

| Derivative 14 | 5-Nitrile group | Ciprofloxacin Potentiation | Similar potentiation to INF55 nih.gov |

| Derivative 15 | 5-Carbonyl group | Ciprofloxacin Potentiation | Activity abolished nih.gov |

| Derivative 12 | 5-Alkylamino chain | NorA EPI Activity | Active nih.gov |

Kinase Inhibitors and Related Enzyme Modulators

Protein kinases are crucial signaling enzymes that regulate a wide range of cellular processes, and their deregulation is a hallmark of diseases like cancer, making them valuable therapeutic targets. nih.gov The indole scaffold is recognized as a "privileged" structure in medicinal chemistry for its ability to serve as a framework for designing potent kinase inhibitors. nih.govnih.gov Derivatives of indole have been developed to target multiple kinases, including tyrosine kinases like EGFR, VEGFR, and PDGFR, as well as serine/threonine kinases. nih.govnih.gov

Structure-activity relationship studies have been central to the development of indole-based kinase inhibitors. Research has shown that substitutions at various positions on the indole ring can significantly influence potency and selectivity. For example, some potent PI3K inhibitors have been developed through substitution at the 4th position of the indole ring. nih.gov Similarly, substitutions at the 2nd and 6th positions have yielded potent CDK5 inhibitors. nih.gov

The design of these inhibitors often involves creating molecules that can effectively fit into the ATP-binding pocket of the target kinase. nih.gov Computational studies, including molecular docking, help in understanding the key interactions between the inhibitor and the kinase, such as the formation of edge-to-face π-π interactions with specific amino acid residues like Phe437 in the ATP binding pocket of Interleukin-2 inducible T-cell kinase (ITK). nih.gov This rational design approach has led to the discovery of highly potent and selective indole-based inhibitors with nanomolar activity. nih.gov

Table 3: Activity of Indole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Key Structural Feature | Activity (IC₅₀) |

|---|---|---|---|

| Indolylindazoles | ITK | Covalent warhead | Nanomolar range nih.gov |

| Indole Derivatives | PI3K | Substitution at C-4 position | Potent inhibition nih.gov |

| Indole Derivatives | CDK5 | Substitution at C-2 and C-6 positions | Potent inhibition nih.gov |

| Chalcone-indole derivative | Tubulin Polymerization | Chalcone moiety | 0.22 to 1.80 μmol/L nih.gov |

| Quinoline-indole derivative | Tubulin Polymerization | Quinoline moiety | 2 to 11 nmol/L nih.gov |

Mechanistic Investigations of Biological Action and Pharmacological Effects

The biological activity of this compound derivatives stems from their ability to specifically interact with and modulate the function of key biological macromolecules. The mechanisms of action vary depending on the therapeutic target.

HIV Protease Inhibition: As HIV protease inhibitors, indole derivatives typically function as competitive inhibitors. wikipedia.org They are designed to mimic the structure of the natural peptide substrates of the protease, allowing them to bind with high affinity to the enzyme's active site. This binding event physically blocks the access of the viral Gag-Pol polyproteins to the catalytic aspartate residues, thereby preventing their cleavage into functional proteins and halting the maturation of new, infectious virions. wikipedia.orgstevens.edu Docking analyses have helped to identify key features of the binding mode of these compounds to the protease, guiding further structural modifications to enhance potency. nih.gov

Bacterial Efflux Pump Inhibition: The primary mechanism for indole-based efflux pump inhibitors is the disruption of the pump's function, leading to the intracellular accumulation of antibiotics. nih.gov For proton-motive force (PMF) dependent pumps like NorA in S. aureus, these inhibitors can act by dissipating the proton gradient across the bacterial cell membrane, which is the energy source for the pump. nih.govnih.gov Alternatively, they can act as competitive inhibitors, binding to the same site as the antibiotic substrates, thereby preventing the antibiotic from being extruded. nih.gov Evidence for this mechanism comes from assays showing increased accumulation of fluorescent pump substrates like ethidium bromide and norfloxacin inside the bacterial cell in the presence of the indole inhibitor. nih.gov Some derivatives may also indirectly inhibit the pump at the transcriptional level. nih.gov

Kinase Inhibition: In the context of kinase modulation, indole derivatives predominantly act as ATP-competitive inhibitors. nih.gov Kinases have a conserved binding site for ATP, their phosphate-donating co-substrate. The indole scaffold is adept at fitting into this pocket and establishing key interactions, such as hydrogen bonds and hydrophobic contacts, that are typically formed by the adenine ring of ATP. By occupying the ATP-binding site, these inhibitors prevent the kinase from binding ATP and subsequently phosphorylating its downstream protein substrates. nih.gov This blockade disrupts the signaling pathways that are aberrantly activated in diseases like cancer, leading to effects such as cell cycle arrest and apoptosis. nih.govnih.gov

Advanced Methodological Innovations in the Synthesis of 1 Boc 4 Carboxyindole

The synthesis of 1-Boc-4-carboxyindole, a key building block in medicinal chemistry, has evolved significantly with the adoption of modern synthetic technologies. These innovations aim to improve reaction efficiency, scalability, environmental footprint, and stereochemical control. This article details advanced methodologies, including microwave-assisted organic synthesis (MAOS), flow chemistry, green chemistry principles, and asymmetric strategies that are transforming the production of this important indole (B1671886) derivative.

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While a publicly available, fully assigned experimental spectrum for 1-Boc-4-carboxyindole is not readily found in the scientific literature, the expected chemical shifts and multiplicities can be predicted based on the known effects of the Boc-protecting group and the indole (B1671886) scaffold.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the indole ring, the carboxylic acid group, and the tert-butoxycarbonyl (Boc) group. The protons on the aromatic portion of the indole ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current. The presence of the electron-withdrawing carboxylic acid and the bulky Boc group will influence the precise chemical shifts of these protons. The nine protons of the tert-butyl group of the Boc moiety are expected to produce a characteristic singlet in the upfield region (around δ 1.6 ppm) due to their chemical equivalence. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its presence could be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbons of both the Boc group and the carboxylic acid are predicted to resonate at the most downfield shifts (typically in the δ 150-180 ppm range). The quaternary carbon and the methyl carbons of the Boc group would appear in the upfield region, with the methyl carbons typically observed around δ 28 ppm. The carbons of the indole ring would be found in the aromatic region of the spectrum (δ 100-140 ppm). The specific chemical shifts provide a carbon map of the molecule, confirming the connectivity of the indole core and the attached functional groups. The observation of two sets of signals for certain carbons could indicate the presence of rotational isomers (rotamers) due to hindered rotation around the N-C(O) bond of the Boc group, a phenomenon sometimes observed in N-Boc substituted heterocyclic compounds. beilstein-journals.org

A summary of predicted NMR data is presented in the table below.

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Indole Protons | δ 7.0-8.5 ppm (multiplets) | δ 100-140 ppm |

| Carboxyl Proton | δ > 10 ppm (broad singlet) | - |

| Boc Protons (CH₃) | ~ δ 1.6 ppm (singlet, 9H) | ~ δ 28 ppm |

| Boc Quaternary C | - | ~ δ 84 ppm |

| Carboxyl Carbonyl | - | δ 165-175 ppm |

| Boc Carbonyl | - | δ 149-155 ppm |

Note: The predicted values are based on typical chemical shift ranges for these functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₄H₁₅NO₄, the calculated molecular weight is approximately 261.28 g/mol . researchgate.net

In a typical mass spectrum of this compound, a prominent peak corresponding to the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ (in case of soft ionization techniques like electrospray ionization) would be expected at an m/z (mass-to-charge ratio) value corresponding to its molecular weight.

A characteristic fragmentation pathway for N-Boc protected compounds involves the loss of the Boc group. This can occur through several mechanisms:

Loss of isobutylene (B52900): A common fragmentation is the loss of isobutylene (C₄H₈, 56 Da), leading to a fragment ion at m/z [M - 56]⁺.

Loss of the entire Boc group: The cleavage of the N-C bond can result in the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂, 101 Da), giving a fragment at m/z [M - 101]⁺.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group can also be observed.

Under electron impact (EI) ionization, a hard ionization technique, the fragmentation of the Boc group is often prominent. Common fragments observed for t-Boc substituted drug precursors under EI mode include the tert-butyl cation (C₄H₉⁺, m/z 57) and fragments corresponding to [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. doaj.org With softer ionization methods like electrospray ionization collision-induced dissociation (ESI-CID), the primary fragmentation is often the loss of isobutylene (C₄H₈) followed by the loss of carbon dioxide (CO₂). doaj.org

The table below summarizes the expected key ions in the mass spectrum of this compound.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | ~262.1 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | ~206.1 |

| [M-Boc+H]⁺ | Loss of Boc group | ~162.1 |

| [C₄H₉]⁺ | tert-butyl cation | 57.1 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

In RP-HPLC, a nonpolar stationary phase (typically C8 or C18 silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For indole carboxylic acids, the mobile phase often consists of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is common to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

A typical HPLC method for the analysis of this compound would involve the following:

Column: A C18 reversed-phase column is a suitable choice.

Mobile Phase: A gradient elution starting with a higher proportion of aqueous buffer (e.g., water with 0.1% formic acid) and gradually increasing the proportion of organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection is appropriate as the indole ring is a strong chromophore. The detection wavelength would likely be set around 280 nm, a common wavelength for detecting indole-containing compounds. researchgate.net

The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

The table below outlines a representative set of HPLC conditions for the analysis of indole derivatives.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice.

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is then used to generate an electron density map, from which the positions of the atoms in the crystal can be determined.

As of the current literature survey, a publicly available crystal structure for this compound has not been reported in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, detailed experimental data on its solid-state conformation, bond parameters, and intermolecular interactions are not available. The determination of its crystal structure would provide valuable insights into its molecular geometry and the hydrogen bonding networks formed by the carboxylic acid groups in the solid state.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's stability and reactivity. chemrxiv.orgnih.gov

For indole (B1671886) derivatives, DFT studies are often employed to calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting sites of non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition. researchgate.net

In a study on indole-based Schiff base derivatives, DFT calculations were used to analyze their electronic reactivity. The HOMO-LUMO energy gaps for a series of derivatives were calculated to range from 6.20 eV to 7.71 eV, indicating variations in electronic stability and reactivity across the series. mdpi.com Such analyses for 1-Boc-4-carboxyindole would reveal how the electron-withdrawing carboxylic acid group and the bulky Boc-protecting group modulate the electronic character of the indole ring system, providing a theoretical foundation for its reactivity in chemical synthesis and its potential interactions with biological macromolecules.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole Derivative 4d | -8.11 | -1.91 | 6.20 |

| Indole Derivative 4h | -8.08 | -1.85 | 6.23 |

| Indole Derivative 4e | -9.00 | -1.29 | 7.71 |

| Indole Derivative 4i | -8.11 | -1.79 | 6.32 |

This table presents representative data from a DFT study on C5-methoxy-substituted indole-based Schiff base derivatives to illustrate the typical range of calculated electronic properties. mdpi.com

Molecular Docking and Scoring for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, enabling the prediction of ligand-protein interactions at the atomic level. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on their predicted binding affinity. researchgate.net

The indole scaffold is a common feature in many pharmacologically active molecules, and docking studies are frequently used to understand their mechanism of action. nih.govnih.gov For instance, in a study of indole derivatives as inhibitors of the Pim-1 kinase, molecular docking revealed that a crucial hydrogen bond interaction with the residue Glu121 was vital for binding. nih.gov Similarly, docking of indole-based Schiff bases into the active site of α-glucosidase identified key hydrogen bonding and π-π stacking interactions with residues like Asp327, Asp542, and Phe649. mdpi.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Indole Derivative 4g | α-Glucosidase | -8.10 | Asp327, Asp542, Phe649 |

| Indole Derivative 5c | Staph. aureus protein | -6.84 | Not specified |

| Indole Derivative 17a | HIV-1 Integrase | Not specified | Viral DNA (dC20) via π–π stacking |

| Bromoindole Derivative 4a | EGFR Tyrosine Kinase | -8.9 | Not specified |

This table showcases docking results for various indole derivatives against their respective biological targets, illustrating the types of interactions and scoring values obtained. mdpi.comnih.govrsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.gov MD simulations are crucial for assessing the stability of a predicted docking pose and exploring the conformational flexibility of both the ligand and the protein. nih.govmdpi.com

In a typical MD workflow, the docked protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions), and the forces on each atom are calculated using a classical force field. By integrating Newton's equations of motion, the trajectory of the atoms is simulated over a period, typically nanoseconds to microseconds. Analysis of this trajectory can confirm whether key interactions observed in docking are maintained over time. mdpi.com Common metrics used for analysis include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms to monitor structural stability, and the Radius of Gyration (Rg) to assess the compactness of the complex. mdpi.com

For a complex involving a derivative of this compound, MD simulations would be performed on the top-scoring docking poses. The results would validate the binding mode by showing if the ligand remains stably bound in the active site. Furthermore, MD can reveal subtle conformational changes in the protein upon ligand binding, identify stable water networks that may mediate interactions, and provide a more accurate picture of the binding thermodynamics. nih.govnih.gov

Free Energy Perturbation (FEP) and Related Methods for Binding Affinity Prediction

For the most accurate predictions of ligand binding affinities, more computationally intensive methods like Free Energy Perturbation (FEP) are employed. mavenrs.comnih.gov FEP is a rigorous, physics-based method that calculates the relative binding free energy (ΔΔG) between two similar ligands. It relies on a thermodynamic cycle that connects the binding free energies of the two ligands to the free energy of "perturbing" or alchemically transforming one ligand into the other, both in solution and when bound to the protein. cresset-group.comcresset-group.com

FEP calculations are particularly valuable during lead optimization, where they can accurately predict how small chemical modifications to a lead compound will affect its binding affinity. mavenrs.com The method has been successfully applied across a wide range of targets, including challenging membrane-bound proteins like G-protein coupled receptors (GPCRs). acs.org Studies have shown that FEP methods can achieve high accuracy, with mean unsigned errors (MUE) often around 1 kcal/mol compared to experimental data. acs.org

In the context of optimizing a hit compound derived from the this compound scaffold, FEP could be used to prioritize which modifications to synthesize. For example, if a lead compound has been identified, FEP could predict the change in binding affinity resulting from modifying the substituent on the indole ring or replacing the carboxylic acid with a bioisostere. These predictions help focus synthetic efforts on the most promising candidates, saving time and resources. mavenrs.comacs.org

| Target Class | Number of Ligands | Correlation (R) | MUE (kcal/mol) |

| A2A Adenosine Receptor | 11 | 0.78 | 0.68 |

| δ-opioid Receptor | 11 | 0.85 | 0.71 |

| Chemokine CXCR4 Receptor | 9 | 0.45 | 0.81 |

| β1-adrenergic Receptor | 9 | 0.39 | 0.50 |

This table summarizes the performance of FEP+ in predicting relative binding affinities for ligands against several GPCR targets, demonstrating its predictive power. acs.org

In Silico Screening and Virtual Library Design

This compound is a valuable chemical building block for creating large, diverse collections of molecules known as virtual libraries. nih.gov These libraries, which can contain millions or even billions of theoretical compounds, can be screened in silico against a protein target to identify potential hits. frontiersin.org

The design of a virtual library using this compound would begin by defining a robust chemical reaction, such as amide bond formation. The carboxylic acid moiety of this compound would serve as one anchor point. A diverse collection of commercially available primary and secondary amines would then be selected as reaction partners. nih.gov Using computational enumeration tools, all possible products from the reaction of this compound with the selected amines are generated, creating a virtual library. drugdesign.org

Once generated, the library is profiled for key physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to filter for drug-like molecules. drugdesign.org The remaining compounds are then subjected to virtual screening, typically using high-throughput molecular docking against a target of interest. This process allows for the rapid exploration of a vast chemical space, identifying novel scaffolds and potential lead compounds for drug discovery programs. nih.gov The Boc-protecting group on the indole nitrogen provides a secondary point for diversification in subsequent synthetic steps after a primary hit is identified. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of indole (B1671886) derivatives exist, ongoing research aims to develop more efficient, sustainable, and versatile synthetic routes. Future efforts concerning 1-Boc-4-carboxyindole are likely to focus on palladium-catalyzed carbonylative cyclization and C-H activation strategies. beilstein-journals.org The development of advanced catalytic systems, such as those employing novel phosphine (B1218219) ligands or mixed-metal catalysts, could improve reaction yields, reduce reaction times, and allow for milder reaction conditions. beilstein-journals.org

Research into flow chemistry processes for the synthesis and functionalization of this compound could offer advantages in scalability, safety, and process control. Furthermore, enzymatic or chemo-enzymatic approaches are emerging as green alternatives to traditional synthesis, potentially offering high stereoselectivity and functional group tolerance.

| Catalytic System | Potential Advantage | Key Research Focus | Hypothetical Yield Improvement |

|---|---|---|---|

| Palladium/Advanced Ligand | Higher efficiency and broader substrate scope | Development of electron-rich, bulky phosphine ligands | 5-10% |

| Copper-Catalyzed C-H Activation | Reduced reliance on pre-functionalized starting materials | Direct functionalization of the indole core | Variable |

| Dual Photoredox/Metal Catalysis | Access to novel reaction pathways via radical intermediates | Light-mediated, room-temperature transformations | Up to 15% in specific reactions |

| Biocatalysis (e.g., Engineered Enzymes) | High stereoselectivity and green chemistry principles | Enzyme screening and directed evolution | N/A (Focus on enantiopurity) |

Expansion of this compound as a Scaffold for Novel Chemical Entities

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov The this compound framework is particularly well-suited for the generation of diverse chemical libraries through techniques like diversity-oriented synthesis. The carboxylic acid group serves as a versatile handle for amide bond formation, esterification, or conversion to other functional groups, while the Boc-protecting group allows for subsequent N-functionalization or deprotection.

Future research will likely leverage this scaffold to create novel classes of compounds targeting a wide range of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and proteases. nih.gov By systematically modifying the core structure, medicinal chemists can explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. nih.gov The creation of 3,4-bridged or fused tetracyclic indoles from indole-4-carboxylate precursors represents one such avenue for generating structurally unique and complex molecules for screening libraries. nih.gov

Applications in Chemical Biology and Probe Development

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. nih.govnih.gov The structure of this compound makes it an attractive starting point for the design and synthesis of such probes. The carboxylic acid can be used to attach reporter tags (e.g., fluorophores, biotin) or photoreactive groups for photoaffinity labeling experiments. unimi.it

Emerging applications in this area include the development of:

Fluorescent Probes: Conjugating a fluorophore like BODIPY to the carboxyl group could create probes to visualize the localization of target proteins within cells. researchgate.net

Activity-Based Probes (ABPs): The indole scaffold could be elaborated with a reactive "warhead" to covalently label the active site of specific enzymes, allowing for activity profiling in complex biological samples.

Target Engagement Probes: By incorporating a photoreactive group and a bioorthogonal handle, probes derived from this compound could be used to confirm that a drug candidate is binding to its intended target in a cellular context. unimi.itolemiss.edu

| Probe Type | Functional Moiety Attached to Carboxyl Group | Biological Question Addressed | Example Application |

|---|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., BODIPY, Rhodamine) | Subcellular localization of a target protein | Confocal microscopy imaging |

| Photoaffinity Label | Photoreactive Group (e.g., Diazirine, Benzophenone) | Direct identification of binding partners | Proteomic analysis of labeled proteins |

| Biotinylated Probe | Biotin | Affinity purification of target proteins | Pull-down assays followed by Western blotting |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential drug targets, and design novel molecules with desired characteristics.

In the context of this compound, AI and ML can be applied in several ways:

Virtual Library Design: ML models can be used to design large, diverse virtual libraries of compounds based on the this compound scaffold. These models can prioritize molecules with a higher probability of being active against a specific target and having favorable drug-like properties (e.g., ADME/Tox profiles). nih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives before they are synthesized, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules, incorporating the indole scaffold, that are optimized for binding to a specific protein target structure. researchgate.net This approach can explore novel chemical space that may not be accessible through traditional design strategies.

The synergy between computational methods and synthetic chemistry will accelerate the exploration of the chemical space around the this compound scaffold, leading to the faster identification of high-quality lead compounds. nih.gov

Q & A

Basic Research Questions

Q. How can researchers effectively synthesize 1-Boc-4-carboxyindole while ensuring purity and reproducibility?

- Methodology : Use a Boc-protection strategy starting with 4-carboxyindole. Key steps include:

- Reagents : Employ tert-butyl dicarbonate (Boc₂O) in anhydrous conditions with a base like DMAP or triethylamine ( ).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) and NMR (absence of residual solvents or starting material) .

- Critical Note : Ensure anhydrous conditions to prevent Boc-group hydrolysis.

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra for Boc-group signals (e.g., tert-butyl protons at ~1.4 ppm and carbonyl carbons at ~155 ppm) and indole ring resonance patterns ( ).

- IR : Confirm carboxy and Boc carbonyl stretches (~1700–1750 cm) ( ).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the Boc-protected structure .

Q. How can researchers design experiments to evaluate the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Substrate Screening : Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using diverse boronic acids.

- Variable Control : Optimize temperature (80–120°C), base (KCO, CsCO), and solvent (DME, toluene) while monitoring Boc-group stability via in-situ IR or LC-MS ( ).

- Data Analysis : Compare yields and side-product profiles to identify optimal conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of electrophilic substitutions on this compound?

- Methodology :

- Modeling : Use Gaussian or ORCA to calculate Fukui indices and electrostatic potential maps for the indole ring.

- Validation : Correlate computational predictions with experimental results (e.g., nitration or halogenation patterns) ( ).

- Limitations : Address solvent and substituent effects by comparing gas-phase and implicit solvation models .

Q. What strategies resolve contradictions in reported -NMR chemical shifts for this compound across literature sources?

- Methodology :

- Standardization : Re-synthesize the compound using cited protocols and acquire NMR under identical conditions (solvent, concentration, temperature).

- Collaborative Verification : Cross-validate spectra with independent labs to rule out instrumentation artifacts ( ).

- Meta-Analysis : Compare crystal structure data (if available) with DFT-predicted shifts to identify systematic errors .

Q. How can kinetic studies elucidate the deprotection mechanisms of the Boc group in this compound under acidic conditions?

- Methodology :

- Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to monitor Boc cleavage rates in varying HCl concentrations.

- Activation Parameters : Apply the Eyring equation to determine ΔH and ΔS from temperature-dependent rate constants ( ).

- Mechanistic Probes : Introduce isotopic labeling (e.g., ) at the Boc group to study protonation pathways .

Q. What experimental design principles minimize side reactions during the synthesis of this compound derivatives?

- Methodology :

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, reagent stoichiometry, and solvent polarity.

- In-Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediate species (e.g., acylurea byproducts) ( ).

- Scale-Down Approach : Optimize conditions at microfluidic scale before upscaling to reduce resource waste .

Methodological Frameworks

Q. How should researchers formulate hypotheses when investigating the biological activity of this compound in kinase inhibition assays?

- Methodology :

- PICO Framework : Define P opulation (specific kinase isoforms), I ntervention (compound concentration range), C omparison (positive/negative controls), O utcome (IC values) ( ).

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants and assess statistical significance via ANOVA .

Q. What criteria ensure ethical and rigorous reporting of synthetic data for this compound in publications?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |